N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN4OS2/c14-7-3-4-8-10(6-7)21-13(15-8)16-12-18-17-11(19-12)9-2-1-5-20-9/h1-6H,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUCMYDIAUHHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine typically involves multi-step organic reactions. One common route includes the formation of the benzo[d]thiazole ring, followed by the introduction of the fluorine atom. The thiophene and oxadiazole rings are then constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds related to N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine. For instance:
- Synthesis and Activity : A series of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines were synthesized and tested for anticancer activity. The derivatives exhibited significant growth inhibition against various cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Molecular docking studies suggest that these compounds may interact with specific protein targets involved in cell proliferation and survival pathways .
- Case Study : In a notable study, a derivative containing the oxadiazole moiety was evaluated against estrogen receptor-positive breast cancer cell lines (MCF7). Results indicated that certain derivatives showed promising antiproliferative activity, suggesting potential for further development .
Antimicrobial Applications
The antimicrobial properties of compounds similar to this compound have also been investigated:
- In Vitro Studies : Research has demonstrated that derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal species. For example, specific derivatives were shown to inhibit bacterial growth effectively in controlled laboratory settings .
- Molecular Docking Studies : These studies have provided insights into how these compounds bind to bacterial enzymes or receptors, potentially disrupting their function and leading to cell death .
Data Summary
The following table summarizes key findings regarding the biological activities of this compound and related compounds:
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The fluorobenzo[d]thiazole moiety may interact with enzymes or receptors, modulating their activity. The thiophene and oxadiazole rings can contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Cytotoxic 1,3,4-Oxadiazole Derivatives
Compounds with the 1,3,4-oxadiazole core are widely studied for their cytotoxic effects. For example:
- N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (Compound 101) exhibited potent activity against leukemia (K-562), melanoma (MDA-MB-435), and breast cancer (T-47D) cell lines, with growth percent (GP) values ranging from 15.43 to 39.77 .
- N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (Compound 118) demonstrated an IC50 of 1.1–1.5 µM against cancer cells, comparable to standard chemotherapeutic agents .
Comparison: The thiophen-2-yl substituent in the target compound may enhance π-π stacking interactions with cellular targets compared to the pyridinyl or methoxyphenyl groups in analogs.
Thiadiazole vs. Oxadiazole Derivatives
Fluorinated Benzothiazole Derivatives with Antioxidant Activity
- 7-Chloro-6-fluorobenzo[d]thiazol-2-amine derivatives :
Comparison: The 6-fluoro substitution in the target compound aligns with strategies to enhance metabolic stability and bioavailability in fluorinated benzothiazoles.
Role of Thiophene Substituents
- N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide :
- Thiophene enhances electronic conjugation and may improve binding to enzymes or receptors .
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that combines a benzothiazole moiety with an oxadiazole ring and thiophene substituent. The presence of fluorine enhances its metabolic stability and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃FN₄OS |
| Molecular Weight | 325.35 g/mol |
| CAS Number | 899735-96-7 |
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives of benzothiazole have shown cytotoxic effects against various cancer cell lines, including breast and lung cancers.
A study reported that compounds containing the benzothiazole scaffold exhibited IC₅₀ values in the low micromolar range against several cancer types, indicating significant antiproliferative activity . The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research indicates that derivatives with the benzothiazole structure exhibit strong antibacterial and antifungal activities. For example, compounds similar to this compound were effective against both Gram-positive and Gram-negative bacteria .
The mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promising anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This activity is beneficial for conditions characterized by chronic inflammation.
Case Studies
- Anticancer Efficacy : A research team synthesized a series of oxadiazole derivatives based on the benzothiazole framework and tested their efficacy against various cancer cell lines. The most active compounds demonstrated significant cytotoxicity with IC₅₀ values ranging from 0.1 to 5 µM across different cell lines .
- Antimicrobial Testing : In a comparative study, several derivatives were screened for antibacterial activity against E. coli and S. aureus. Results showed that modifications at the 5-position of the oxadiazole ring enhanced antibacterial potency by up to 50% compared to unmodified compounds .
- Anti-inflammatory Studies : A recent study published in a peer-reviewed journal highlighted the anti-inflammatory potential of similar compounds in animal models of arthritis, showing reduced swelling and inflammatory markers after treatment with the compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazides with appropriate heterocyclic precursors. For example:
- Step 1 : Prepare 6-fluorobenzo[d]thiazol-2-amine by reacting 2-aminobenzothiazole with fluorinating agents (e.g., Selectfluor®) under inert conditions.
- Step 2 : Synthesize 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine via cyclization of thiophene-2-carboxylic acid hydrazide with cyanogen bromide (BrCN) in methanol .
- Step 3 : Couple the intermediates using POCl₃ or H₂SO₄ as a cyclizing agent at 80–120°C .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like thiadiazoles.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use IR to confirm NH stretching (~3350 cm⁻¹) and C=N/C-S bonds (1600–1500 cm⁻¹). ¹H/¹³C NMR resolves aromatic protons (δ 6.8–8.2 ppm) and fluorine coupling .
- Crystallography : Single-crystal XRD (e.g., SHELX programs ) reveals monoclinic systems (space group C2/c) with unit cell parameters (e.g., a = 20.5406 Å, b = 13.7457 Å). Hydrogen bonding between NH and oxadiazole rings stabilizes the structure .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize in vitro assays:
- Anticancer Activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ quantification) .
- Antioxidant Potential : DPPH radical scavenging (compare to ascorbic acid controls) .
- Kinase Inhibition : Fluorescence-based assays (e.g., Aurora kinase inhibition ).
Advanced Research Questions
Q. What in silico strategies predict the compound’s CDK-2 inhibitory activity?
- Methodological Answer :
- Molecular Docking : Use Glide (Schrödinger Suite) with PDB ID 2R3J (CDK-2 co-crystallized with SCJ ligand). Key interactions include hydrogen bonds with Glu81 and hydrophobic contacts with Leu83 .
- ADME Prediction : Swiss-ADME evaluates Lipinski’s rules; prioritize derivatives with topological polar surface area (TPSA) < 90 Ų for blood-brain barrier penetration .
Q. How do structural modifications (e.g., fluorobenzothiazole vs. thiophene substituents) affect anticancer activity?
- Methodological Answer :
- SAR Studies : Replace the 6-fluorobenzo[d]thiazole with non-fluorinated analogs to assess fluorine’s role in membrane permeability. Compare with 5-(phenyl)-1,3,4-oxadiazole derivatives: thiophene enhances π-π stacking with kinase ATP-binding pockets .
- Crystallographic Analysis : Fluorine’s electronegativity increases dipole moments, improving binding to hydrophobic pockets (e.g., Aurora kinases) .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Data Normalization : Use standardized cell lines (e.g., NCI-60 panel) and control for assay conditions (e.g., serum concentration in MTT assays).
- Orthogonal Validation : Combine in vitro results with ex vivo models (e.g., zebrafish xenografts) .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine derivatives ) to identify trends.
Q. What crystallographic parameters indicate stability in polymorphic forms?
- Methodological Answer :
- Unit Cell Metrics : Monoclinic systems (e.g., C2/c) with Z’ > 1 suggest polymorphism. Compare thermal displacement parameters (Ueq) to assess disorder .
- Hydrogen-Bond Networks : Analyze intermolecular NH···O/N interactions using Mercury software. Stable forms exhibit 3D networks with bond distances < 2.2 Å .
Key Recommendations
- Prioritize SHELXL for crystallographic refinement due to robustness with high-resolution data .
- Validate in silico docking results with isothermal titration calorimetry (ITC) for binding affinity confirmation .
- Explore fluorinated analogs for improved pharmacokinetics, leveraging fluorine’s metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
